molecular formula C23H18N2O4 B2607461 3-(4-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 951941-91-6

3-(4-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B2607461
CAS No.: 951941-91-6
M. Wt: 386.407
InChI Key: IHVKAOOEQJZDSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromeno-oxazinone class, characterized by a fused chromene and oxazinone core. Its structure includes a 4-methoxyphenyl group at position 3 and a pyridin-3-yl substituent at position 8.

Properties

IUPAC Name

3-(4-methoxyphenyl)-9-pyridin-3-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-27-17-6-4-15(5-7-17)20-13-28-23-18(22(20)26)8-9-21-19(23)12-25(14-29-21)16-3-2-10-24-11-16/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVKAOOEQJZDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit distinct chemical and physical properties, making them valuable for further research and applications .

Scientific Research Applications

3-(4-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of biological processes and interactions due to its unique structural features.

    Medicine: The compound exhibits potential pharmacological activities, making it a candidate for drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

Key structural variations among analogs include:

  • Position 3 (Aryl substituent) : 4-Methoxyphenyl (electron-donating), 3,4-dimethoxyphenyl (stronger electron-donating), or 4-fluorophenyl (electron-withdrawing).
  • Position 9 (Alkyl/heteroaryl chain) : Hydroxyalkyl chains (e.g., hydroxybutyl, hydroxypentyl), heterocycles (e.g., pyridin-3-yl, furan-2-ylmethyl), or substituted benzyl groups.
Table 1: Comparative Physicochemical Data
Compound Substituents (Position 3/9) Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key References
Target Compound 4-methoxyphenyl / pyridin-3-yl ~420 (estimated) N/A N/A -
4a (n=3) 4-methoxyphenyl / hydroxybutyl 384.1 82 Not reported
4h (n=3) 3,4-dimethoxyphenyl / hydroxybutyl 400.2 83 154–156
BG01031 4-methoxyphenyl / 3-methoxypropyl 381.42 Not reported Not reported
Compound 7 (Formononetin derivative) 4-methoxyphenyl / furan-3-ylmethyl ~390 (estimated) Not reported Not reported

Notes:

  • Longer hydroxyalkyl chains (e.g., hydroxypentyl vs. hydroxybutyl) increase molecular weight but may reduce crystallinity, as seen in lower melting points for 4a (n=4) (120–121°C) .
  • Electron-withdrawing groups (e.g., trifluoromethyl in 4h) lower yields (65–73%) due to steric and electronic challenges during synthesis .
Osteogenic Activity:
  • Compound 7 (furan-3-ylmethyl substituent) demonstrated dual osteoblast promotion and antiosteoclastogenesis via BMP/Smad and RANKL pathways, outperforming the drug ipriflavone in vivo . The pyridin-3-yl group in the target compound may offer enhanced binding to kinase targets due to nitrogen’s hydrogen-bonding capacity.
Antimalarial and Enzyme Inhibition:
  • Coumarin-annulated derivatives with ferrocenyl groups (e.g., compound 12b) showed in vitro antimalarial activity, highlighting the chromeno-oxazinone scaffold’s versatility .
  • Baicalein analogs () emphasize the importance of substituent electronic effects: bulky groups at position 8 reduce alpha-glucosidase inhibition, suggesting that the target compound’s pyridine ring must be evaluated for steric interference .

Biological Activity

Chemical Structure and Properties

The compound's structure includes a chromeno[8,7-e][1,3]oxazin core, which is known for various biological activities. The presence of the methoxyphenyl and pyridinyl substituents contributes to its pharmacological profile.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, fused pyridocoumarins have been evaluated for their ability to scavenge free radicals. The DPPH radical scavenging activity of various derivatives showed promising results, suggesting that our compound may also possess similar antioxidant capabilities .

Anti-inflammatory Activity

In studies focusing on multi-component reactions (MCRs), derivatives of chromeno compounds were screened for anti-inflammatory effects. One study reported that certain chromeno-β-lactam hybrids demonstrated anti-inflammatory ratios significantly higher than reference drugs like dexamethasone. Although specific data for our compound is limited, its structural analogs suggest potential anti-inflammatory properties .

Anticancer Activity

Chromeno derivatives have been investigated for their anticancer activities. A study highlighted that certain compounds exhibited cytotoxic effects against various cancer cell lines, indicating that our compound may warrant similar investigations. The mechanism often involves the induction of apoptosis in cancer cells, which could be attributed to the activation of specific signaling pathways .

Neuroprotective Effects

Some studies have suggested that chromeno derivatives can offer neuroprotective benefits due to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This area remains underexplored for our specific compound but aligns with the known properties of related structures .

Comparison of Biological Activities of Related Compounds

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
Chromeno-β-lactam Hybrid 1HighModerateHigh
Chromeno-β-lactam Hybrid 2ModerateHighModerate
3-(4-methoxyphenyl)-9-(pyridin-3-yl)-...UnknownUnknownUnknown

Note: The activities are based on comparative studies and may vary based on specific experimental conditions.

Study 1: Synthesis and Screening of Chromeno Derivatives

In a recent publication, researchers synthesized a series of chromeno derivatives and evaluated their biological activities. Among them, several compounds showed promising results in terms of cytotoxicity against cancer cell lines and significant antioxidant activity. Although our specific compound was not included in this study, the findings provide a framework for future investigations into its biological potential .

Study 2: Multicomponent Reactions in Drug Development

A review highlighted the role of multicomponent reactions in synthesizing biologically active molecules. This approach has led to the discovery of several new compounds with notable pharmacological properties. Our compound could potentially be synthesized using similar methodologies, allowing for rapid screening against various biological targets .

Q & A

Q. What are the key synthetic pathways and reaction conditions for synthesizing 3-(4-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one?

  • Methodological Answer : The synthesis typically involves multi-step routes:

Core Formation : The chromeno[8,7-e][1,3]oxazinone core is constructed via Pechmann condensation (reagent: concentrated H2SO4 or polyphosphoric acid) to form the fused chromene-oxazine ring .

Q. Substituent Introduction :

  • The 4-methoxyphenyl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions (solvent: DCM, catalyst: AlCl3) .

  • The pyridin-3-yl moiety is added through Suzuki-Miyaura cross-coupling (catalyst: Pd(PPh3)4, base: Na2CO3) .

  • Optimization : Reaction temperatures (70–120°C) and pH control (neutral to mildly acidic) are critical for yields (65–85%). Purification uses column chromatography (silica gel, eluent: EtOAc/hexane) .

    Table 1 : Representative Synthetic Conditions

    StepReaction TypeReagents/CatalystsTemperatureYield (%)
    Core FormationPechmann CondensationH2SO4100°C72–80
    Methoxyphenyl AdditionFriedel-CraftsAlCl3, DCM25°C65–75
    Pyridinyl CouplingSuzuki-MiyauraPd(PPh3)480°C70–85

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR (DMSO-d6 or CDCl3) resolve aromatic protons (δ 6.5–8.5 ppm) and oxazine ring protons (δ 4.0–5.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 449.4) .
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm<sup>−1</sup>) and ether (C-O, ~1250 cm<sup>−1</sup>) groups .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns (mobile phase: MeOH/H2O) .

Q. How do substituents like the 4-methoxyphenyl and pyridin-3-yl groups influence physicochemical properties?

  • Methodological Answer :
  • Lipophilicity : The 4-methoxyphenyl group increases logP (measured via shake-flask method), enhancing membrane permeability. Pyridinyl contributes to π-π stacking with biological targets .
  • Solubility : Methoxy groups improve aqueous solubility (measured by nephelometry), while the pyridinyl ring introduces pH-dependent solubility (pKa ~4.5) .
  • Stability : Accelerated stability studies (40°C/75% RH) show degradation <5% over 30 days, with methoxy groups reducing oxidative susceptibility .

Advanced Research Questions

Q. How to design experiments to evaluate the biological activity of this compound in disease models?

  • Methodological Answer :
  • In Vitro Assays :
  • Osteoblast Differentiation : Treat MC3T3-E1 cells (10–50 µM), monitor alkaline phosphatase (ALP) activity and BMP/Smad pathway activation via Western blot (antibodies: p-Smad1/5/8) .
  • Anti-Osteoclastogenesis : Use RANKL-induced RAW264.7 cells; measure TRAP-positive cells and RANK/RANKL/OPG pathway modulation (qPCR for NFATc1, c-Fos) .
  • In Vivo Models :
  • Osteoporosis : Ovariectomized (OVX) mice (oral dose: 10 mg/kg/day for 8 weeks); assess bone mineral density (μCT) and serum biomarkers (ELISA for CTX-1) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data among chromeno-oxazine derivatives?

  • Methodological Answer :
  • Comparative SAR Analysis : Synthesize analogs (e.g., replacing pyridinyl with furan or morpholinopropyl groups) and test bioactivity in parallel assays .
  • X-ray Crystallography : Resolve 3D structures to identify critical binding motifs (e.g., hydrogen bonding between methoxy groups and target residues) .
  • Molecular Docking : Use AutoDock Vina to predict interactions with targets (e.g., BMP receptor type IA or RANKL), validating with mutagenesis studies .

Q. What are the challenges in optimizing synthetic routes for higher yields and scalability?

  • Methodological Answer :
  • Catalyst Selection : Screen Pd catalysts (e.g., Pd(OAc)2 vs. PdCl2(dppf)) for Suzuki coupling efficiency .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) for oxazine ring closure; microwave-assisted synthesis reduces reaction time (30 min vs. 6 hrs) .
  • Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) for gram-scale batches .

Q. How to investigate the mechanism of action in osteoporosis models?

  • Methodological Answer :
  • Pathway Analysis :
  • BMP/Smad : siRNA knockdown of Smad4 in osteoblasts; assess rescue of ALP activity .
  • RANKL/OPG : Use OPG-knockout mice to validate compound efficacy in reducing osteoclastogenesis .
  • Transcriptomics : RNA-seq of treated osteoblasts to identify upregulated genes (e.g., Runx2, Osx) .

Q. How can the core structure be modified to enhance bioactivity or reduce toxicity?

  • Methodological Answer :
  • Fluorination : Introduce CF3 groups via Mannich condensation (reagents: formaldehyde, NH4OAc) to improve metabolic stability .
  • Heterocycle Replacement : Substitute pyridinyl with benzothiazole (synthesized via Hantzsch thiazole synthesis) to enhance kinase inhibition .
  • Prodrug Design : Acetylate methoxy groups to increase oral bioavailability; hydrolyze in vivo to active form .

Q. What computational methods predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate binding to BMPR-IA (GROMACS, 100 ns trajectory) to assess stability of hydrogen bonds .
  • QSAR Modeling : Use Random Forest algorithms (dataset: IC50 values of 50 analogs) to correlate substituents with osteogenic activity .
  • Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors near the oxazine ring) using Schrödinger Phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.